Bienvenue dans la boutique en ligne BenchChem!

AKCI

Protein–protein interaction inhibitor ATP-independent mechanism AURKC–IκBα binding

Choose AKCI for precise AURKC scaffolding studies. This quinazoline-triazine hybrid uniquely disrupts the AURKC-IκBα protein-protein interface without affecting kinase activity, enabling clear differentiation of scaffolding-dependent vs. kinase-dependent signaling. Ideal for breast cancer research and linker optimization programs. Superior purity and reliable B2B sourcing.

Molecular Formula C19H27N7O
Molecular Weight 369.5 g/mol
Cat. No. B1665197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKCI
SynonymsAKCI; 
Molecular FormulaC19H27N7O
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C
InChIInChI=1S/C19H27N7O/c1-14-4-3-5-16-15(2)22-19(23-17(14)16)24-18-20-12-26(13-21-18)7-6-25-8-10-27-11-9-25/h3-5H,6-13H2,1-2H3,(H2,20,21,22,23,24)
InChIKeyZUHMBCQGKZNQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AKCI Compound Overview: AURKC–IκBα PPI Inhibitor for Breast Cancer Research


AKCI (CAS 669750-88-3, C₁₉H₂₇N₇O, MW 369.46) is a small-molecule protein–protein interaction (PPI) inhibitor that selectively blocks the binding interface between Aurora kinase C (AURKC) and IκBα [1]. Unlike ATP-competitive Aurora kinase inhibitors that target the conserved ATP-binding pocket, AKCI disrupts the AURKC–IκBα interaction through a non-ATP-competitive mechanism, as demonstrated in M2H luciferase assays where it exhibited a half-maximal inhibitory concentration (IC₅₀) of 24.9 μM [1]. The compound carries a 1,3,5-triazinyl core predicted to form hydrogen bonds with Asp184 and His164 of AURKC, providing a structurally distinct pharmacophore from classical kinase inhibitors [1].

Why ATP-Competitive Aurora Kinase Inhibitors Cannot Replace AKCI in AURKC–IκBα PPI Research


The Aurora kinase family comprises three isoforms (AURKA, AURKB, AURKC) that share a highly conserved ATP-binding domain. Conventional Aurora inhibitors such as GSK1070916, alisertib (MLN8237), and VX-680 exert their activity by competing with ATP at this conserved site, leading to pan- or multi-isoform inhibition [1]. AKCI is fundamentally distinct: it does not bind the ATP pocket but instead targets the protein–protein interface between AURKC and IκBα. Experimental evidence shows that AKCI's inhibitory activity on IκBα phosphorylation remains constant across a range of ATP concentrations, whereas GSK1070916's activity progressively declines with increasing ATP [1]. Consequently, substituting AKCI with an ATP-competitive Aurora inhibitor would change the pharmacological mechanism entirely—from blocking a specific protein–protein interaction to broadly inhibiting kinase catalytic activity—and would lose the pathway selectivity inherent to AKCI's mechanism.

AKCI Quantitative Differentiation Evidence: Head-to-Head Data vs. Aurora Kinase and NF-κB Pathway Inhibitors


ATP-Independent PPI Inhibition vs. ATP-Competitive Kinase Inhibition

AKCI inhibits IκBα phosphorylation in a manner that is independent of ATP concentration, directly contrasting with the ATP-competitive inhibitor GSK1070916. In an in vitro kinase assay using inactive IκBα and active AURKC protein, AKCI at 25 μM maintained constant inhibitory activity across all tested ATP concentrations. In the same experimental system, GSK1070916 at 10 nM showed inhibitory activity that was inversely proportional to ATP concentration, consistent with its ATP-competitive mechanism [1]. This head-to-head comparison establishes that AKCI and GSK1070916 operate through mutually exclusive inhibitory modes on the same target kinase.

Protein–protein interaction inhibitor ATP-independent mechanism AURKC–IκBα binding

AURKC Isoform Selectivity vs. AURKA Cross-Reactivity

AKCI exhibits selectivity for AURKC over AURKA at the level of IκBα phosphorylation. In an in vitro kinase assay, AKCI at 25 μM did not alter AURKA-mediated phosphorylation of IκBα at Ser32, as assessed by Western blotting [1]. This contrasts with the pan-Aurora inhibitor VX-680, which inhibits AURKA, AURKB, and AURKC with IC₅₀ values in the low nanomolar range (e.g., AURKA IC₅₀ ≈ 0.6 nM), and with the AURKA-selective inhibitor alisertib (MLN8237, AURKA IC₅₀ = 1.2 nM) [2]. No direct head-to-head comparison of AKCI with VX-680 or alisertib has been published; selectivity inference is cross-study.

Kinase selectivity AURKA vs AURKC Isoform-specific inhibitor

Cancer Cell-Selective Anti-Proliferative Effect vs. Non-Tumorigenic Cells

AKCI demonstrates preferential anti-proliferative activity against malignant MDA-MB-231 triple-negative breast cancer cells compared to non-tumorigenic MCF10A mammary epithelial cells. Treatment with 25 μM AKCI for 24, 48, and 72 hours significantly reduced proliferation of MDA-MB-231 cells, whereas MCF10A cells exhibited no significant decrease in proliferation under identical conditions [1]. This selectivity profile is consistent with the elevated expression of total and phosphorylated AURKC observed in MDA-MB-231 cells relative to MCF10A cells [1]. A comparable cancer-cell selectivity profile for ATP-competitive Aurora inhibitors such as GSK1070916 has not been reported under identical conditions in the same study.

Cancer selectivity MDA-MB-231 MCF10A Therapeutic window

G2/M Cell Cycle Arrest and p53/p21/CDC2/Cyclin B1 Pathway Modulation

AKCI induces G2/M phase cell cycle arrest in MDA-MB-231 breast cancer cells, associated with concentration-dependent modulation of key cell cycle regulators. Treatment with AKCI at 5, 10, and 25 μM for 24 hours altered expression of CDK1/CDC2, CDK2, cyclin B1, p21Waf1/Cip1, p27Kip1, and p53, as demonstrated by Western blot analysis [1]. Flow cytometric analysis confirmed a statistically significant increase in the G2/M population following AKCI treatment (p < 0.01 vs. control) [1]. This pathway-level effect distinguishes AKCI from IKK inhibitors such as BMS-345541 or BAY 11-7085, which block IκBα phosphorylation through IKK inhibition upstream of NF-κB but do not directly engage the AURKC–IκBα–cell cycle axis.

Cell cycle arrest G2/M checkpoint p53 pathway CDC2 regulation

Suppression of Cell Migration, Invasion, and Colony Formation in MDA-MB-231

AKCI inhibits key hallmarks of metastatic potential in highly invasive MDA-MB-231 triple-negative breast cancer cells. In wound-healing migration assays, AKCI markedly decreased cell migration in a concentration-dependent manner. Boyden chamber invasion assays demonstrated a significant reduction in the percentage of invasive MDA-MB-231 cells following AKCI treatment (p < 0.05) [1]. Anchorage-independent colony formation in soft agar was also diminished by AKCI [1]. These functional anti-transformation effects parallel those observed with AURKC shRNA knockdown and IκBα inhibitor treatment, confirming on-target pathway engagement [1].

Cell migration Invasion Anchorage-independent growth Metastasis model

NF-κB Transcriptional Activity Suppression Downstream of AURKC–IκBα

AKCI suppresses PMA-induced NF-κB transcriptional activity through its blockade of the AURKC–IκBα interaction. In dual-luciferase reporter assays using pGL3-NF-κB-luc, AKCI at 10 and 25 μM significantly decreased NF-κB-driven luciferase activity in both control and AURKC-overexpressing MDA-MB-231 cells (p < 0.01 for both conditions) [1]. This represents a distinct pharmacological route to NF-κB suppression compared to IKK inhibitors (e.g., BMS-345541, which directly inhibits IKK catalytic activity and blocks IκBα phosphorylation with an IC₅₀ of ~4 μM) or IκBα stabilizers (e.g., BAY 11-7085, IC₅₀ ~10 μM), as AKCI's effect originates upstream at the AURKC–IκBα protein–protein interface rather than at the IKK complex.

NF-κB transcription Luciferase reporter PMA-induced activation

AKCI Application Scenarios: Where the PPI Mechanism Delivers Decisive Experimental Value


Dissecting AURKC-Specific Signaling Independent of Kinase Catalytic Activity

In studies where the goal is to distinguish AURKC scaffolding/PPI functions from its catalytic kinase activity, AKCI is the only tool available. As shown in the direct head-to-head comparison with GSK1070916, AKCI blocks the AURKC–IκBα interaction without competing with ATP [1]. Researchers can use AKCI to ask whether AURKC-driven phenotypes depend on kinase activity or protein–protein binding. ATP-competitive inhibitors such as GSK1070916, alisertib, and VX-680 cannot resolve this mechanistic question because they simultaneously inhibit kinase activity and may or may not disrupt protein interactions.

TNBC Target Validation Using MDA-MB-231 Breast Cancer Models

AKCI is uniquely suited for target validation studies in triple-negative breast cancer (TNBC) models. The compound's selective anti-proliferative effect on MDA-MB-231 cells (with sparing of non-tumorigenic MCF10A cells at 25 μM) [1], combined with its inhibition of migration, invasion, and anchorage-independent colony formation, provides a multi-endpoint functional readout for AURKC–IκBα pathway engagement. This is particularly relevant given that MDA-MB-231 cells harbor AURKC gene amplification and elevated phospho-AURKC levels, making them an appropriate model system for AKCI-based studies [1].

NF-κB Pathway Dissection: AURKC-Dependent vs. IKK-Dependent Activation

AKCI enables researchers to separate AURKC-dependent NF-κB activation from canonical IKK-dependent NF-κB signaling. AKCI at 10–25 μM significantly suppresses PMA-induced NF-κB luciferase reporter activity [1], but unlike IKK inhibitors (BMS-345541, BAY 11-7085) or IκBα stabilizers, it acts at the AURKC–IκBα PPI interface rather than at the IKK complex. This makes AKCI a critical tool for studies investigating non-canonical NF-κB activation mechanisms in breast cancer, particularly those probing the intersection of mitotic kinase signaling and inflammatory transcription.

Combination Studies with ATP-Competitive Aurora Inhibitors for Synergistic Pathway Blockade

The mechanistic orthogonality between AKCI (PPI inhibitor) and GSK1070916 (ATP-competitive inhibitor) suggests a rational combination strategy for achieving deeper AURKC pathway suppression. The original study demonstrated that combining an IκBα inhibitor with GSK1070916 produced a synergistic reduction in colony formation [1]. Since AKCI is a direct AURKC–IκBα PPI inhibitor, it can serve as the PPI-blocking component in analogous combination experiments, enabling researchers to simultaneously inhibit AURKC's catalytic activity (with ATP-competitive agents) and its protein–protein interaction functions (with AKCI).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKCI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.